7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Description
7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a cyclopropyl group at the 7-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.14 g/mol (minor variations noted: 163.13–163.14 g/mol across sources) . The compound is identified by CAS numbers 1005206-17-6 (parent structure) and 2138059-24-0 (cyclopropyl-substituted variant) . It is typically stored at –20°C in dry conditions to ensure stability, with commercial purity ranging from 95% to 97% .
Properties
IUPAC Name |
7-cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODPNJCPHSFOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(N=CN=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclopropylamine with pyrimidine derivatives, followed by cyclization and carboxylation reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences:
Physicochemical Properties
- Solubility and Stability: The cyclopropyl group in this compound may enhance metabolic stability compared to unsaturated analogs (e.g., thieno derivatives) .
- Molecular Weight: The pyrrolo/thieno core keeps molecular weights low (160–250 g/mol), favoring drug-likeness per Lipinski’s rules .
Biological Activity
7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS No. 2402839-75-0) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolo-pyrimidine core with a cyclopropyl substituent at the 7-position and a carboxylic acid functional group at the 4-position. This unique structure contributes to its diverse biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions, often utilizing cyclopropyl-containing reagents to introduce the cyclopropyl group into the pyrrolo-pyrimidine framework.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising antimicrobial properties. For instance, docking studies have indicated that compounds related to this class can effectively inhibit enzymes in pathogenic bacteria, suggesting potential applications as antimicrobial agents .
Inhibitory Effects on Kinases
A significant area of research focuses on the inhibitory effects of this compound on specific kinases. In vitro studies have shown that certain derivatives can inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the survival and proliferation of malaria parasites. The best-performing compounds in these studies exhibited IC50 values ranging from 0.210 to 0.589 μM against PfCDPK4 and PfCDPK1 .
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound A | PfCDPK4 | 0.210 |
| Compound B | PfCDPK1 | 0.589 |
Cytotoxicity and Antiviral Activity
Research has also explored the cytotoxicity and antiviral activity of related pyrrolo[2,3-d]pyrimidine derivatives. For example, some compounds were tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). While most showed limited cytotoxic effects on L1210 murine leukemic cells, specific derivatives displayed antiviral activity against HCMV .
Case Studies and Research Findings
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of various pyrrolo[2,3-d]pyrimidine derivatives to PfCDPKs. These studies help refine the design of new compounds with enhanced inhibitory properties .
- Synthesis and Evaluation : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. The results indicated that structural modifications significantly influence their inhibitory potency against target kinases .
Q & A
Q. What are the key structural features and functional groups of 7-cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid that influence its reactivity and biological interactions?
The compound consists of a pyrrolo[2,3-d]pyrimidine core fused with a cyclopropyl substituent at position 7 and a carboxylic acid group at position 3. The cyclopropyl group introduces steric and electronic effects that modulate ring strain and π-π stacking interactions, while the carboxylic acid enables hydrogen bonding and salt-bridge formation with biological targets . The planar heteroaromatic system facilitates intercalation or binding to enzyme active sites, as observed in kinase inhibitors .
Q. What synthetic strategies are commonly employed to prepare this compound and its derivatives?
Synthesis typically involves multi-step protocols:
- Core formation : Acid-mediated cyclization of substituted pyrimidine precursors .
- Substituent introduction : Nucleophilic substitution (e.g., replacing chloro groups at position 4 with amines or carboxylates) .
- Cyclopropanation : Transition metal-catalyzed cross-coupling or strain-driven reactions to attach the cyclopropyl group .
Safety protocols (e.g., handling corrosive acids and air-sensitive reagents) must be followed, as outlined in safety data sheets .
Q. How is this compound utilized as an intermediate in medicinal chemistry research?
Q. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
- NMR spectroscopy : H and C NMR identify substituent positions and confirm cyclopropane ring integrity (e.g., distinct coupling patterns for cyclopropyl protons) .
- HRMS : Validates molecular weight and isotopic distribution, critical for detecting synthetic byproducts .
- X-ray crystallography : Resolves 3D conformation, particularly for cyclopropane ring strain and intermolecular interactions in co-crystallized protein complexes .
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Contradictions may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) or structural impurities. Mitigation strategies include:
Q. What mechanistic insights explain the compound’s activity in kinase inhibition?
Molecular docking studies suggest that the pyrrolo[2,3-d]pyrimidine core occupies the ATP-binding pocket of kinases, forming hydrogen bonds with hinge-region residues (e.g., Glu92 in CDK9). The cyclopropyl group enhances hydrophobic interactions with adjacent residues (e.g., Phe80), while the carboxylic acid improves solubility for in vivo efficacy . Competitive binding assays (e.g., LanthaScreen™ kinase assays) quantify displacement of fluorescent ATP analogues .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising target affinity?
- Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., isopropyl esters) for improved membrane permeability .
- Substituent tuning : Introduce fluorine atoms or methyl groups to balance lipophilicity and metabolic stability .
- Formulation studies : Use nanoemulsions or liposomes to enhance aqueous solubility .
Q. What computational tools are recommended for predicting the compound’s interactions with novel biological targets?
- Docking software (AutoDock Vina, Glide) : Predict binding modes using crystal structures of target proteins .
- Molecular dynamics simulations (AMBER, GROMACS) : Assess conformational stability and binding free energies over time .
- QSAR models : Corrogate substituent effects (e.g., cyclopropyl vs. cyclopentyl) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
